molecular formula C11H23N3O2 B153373 Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate CAS No. 871115-32-1

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

Cat. No. B153373
M. Wt: 229.32 g/mol
InChI Key: GFRZXIHYVYRFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is related to a family of piperidine derivatives that have been extensively studied for their potential applications in medicinal chemistry, particularly as intermediates for the synthesis of nociceptin antagonists, antibacterial agents, and anticancer drugs .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For instance, an asymmetric synthesis of a related compound utilized diastereoselective reduction and isomerization steps to achieve high enantiomeric excess . Another synthesis involved a condensation reaction under basic conditions . The methods often aim for high yields and purity, suitable for large-scale operations .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques such as LCMS, NMR (1H, 13C), IR, and elemental analysis CHN. X-ray diffraction studies have provided detailed insights into the crystal structures, confirming the molecular geometry and intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

These compounds can undergo further chemical transformations to yield a variety of functionalized piperidine derivatives. For example, amination reactions have been used to introduce amino groups, while condensation reactions have been employed to attach other pharmacophores to the piperidine ring . These reactions are carefully optimized to maintain the integrity of the piperidine scaffold while introducing the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystallization from different solvents and the presence of substituents affect the melting points, solubility, and stability of these compounds. Computational methods such as density functional theory (DFT) have been used to predict and analyze properties like molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of these molecules .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, serves as an important intermediate in synthesizing biologically active compounds like crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and has a total yield of 49.9% (Kong et al., 2016).

  • The compound is also key in synthesizing Vandetanib. The synthesis involves acylation, sulfonation, and substitution of piperidin-4-ylmethanol, with a total yield of 20.2% (Wang et al., 2015).

Molecular Structure and Synthesis Optimization

  • Enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives are synthesized from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates. These derivatives are useful for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, indicating broad applicability in molecular synthesis (Marin et al., 2004).

  • X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate provide insights into molecular packing and structure, beneficial for drug design and molecular engineering (Didierjean et al., 2004).

Applications in Anticancer Drug Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is used as an intermediate for small molecule anticancer drugs. Its high yield synthesis (71.4%) enhances the production of crucial anticancer compounds (Zhang et al., 2018).

Versatility in Piperidine Derivative Synthesis

  • The versatility of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate in synthesizing diverse piperidine derivatives, crucial in pharmaceuticals and organic chemistry, is highlighted by various studies (Moskalenko & Boev, 2014).

Safety And Hazards

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRZXIHYVYRFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629283
Record name tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

CAS RN

871115-32-1
Record name tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-aminomethyl-4-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester in MeOH (70 ml) is added a 30% aqueous solution of ammonia (70 ml) and the reaction mixture is stirred at 80° C. overnight. The reaction mixture is concentrated in vacuo to 4-Amino-4-aminomethyl-piperidine-1-carboxylic acid tert-butyl ester as a brown oil that is used crude without further purification; [M+H]+ 230.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
NL Yan, D Santos-Martins, R Nair, A Chu… - Journal of medicinal …, 2021 - ACS Publications
In immunoglobulin light-chain (LC) amyloidosis, transient unfolding or unfolding and proteolysis enable aggregation of LC proteins, causing potentially fatal organ damage. A drug that …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.